N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-9-5-7-10(8-6-9)18-15(21)13-14(20)11-3-1-2-4-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQWDHJNINIZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinoline Core
The quinoline backbone is typically constructed using cyclization reactions. Two predominant methods are employed:
Friedländer Quinoline Synthesis
This solvent-free method utilizes poly(phosphoric acid) (PPA) as a catalyst. For example, 1-(4-phenylquinolin-2-yl)propan-1-one is synthesized by heating a mixture of 2-aminobenzophenone and pentan-2,3-dione at 90°C in PPA. Adapting this approach, the quinoline core for the target compound can be formed by substituting appropriate starting materials, such as 2-amino-4-fluorobenzophenone, to introduce the fluorophenyl group early in the synthesis.
Isatoic Anhydride Route
An alternative pathway involves reacting isatoic anhydride with diethyl malonate in dimethylformamide (DMF) at 85°C. This yields ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, a key intermediate. The reaction mechanism proceeds via malonate ester condensation, followed by cyclodehydration.
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| Isatoic anhydride + diethyl malonate | DMF, 85°C, 5 hours | 40 |
Introduction of the 4-Fluorophenyl Group
The fluorophenyl moiety is incorporated via amidation or nucleophilic substitution.
Direct Amidation
The ester intermediate (e.g., ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate) is reacted with 4-fluoroaniline. In a representative procedure, the ester is suspended in ethanol, treated with excess hydrazine hydrate, and refluxed to form the hydrazide. Subsequent coupling with 4-fluorophenyl isocyanate under basic conditions yields the carboxamide.
Suzuki-Miyaura Coupling
A halogenated quinoline intermediate (e.g., 3-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline) undergoes palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid. Optimal conditions include a Pd(PPh₃)₄ catalyst, potassium carbonate base, and a dioxane/water solvent system at 80°C.
| Coupling Partner | Catalyst System | Yield (%) |
|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | 75–85 |
One-Pot Synthesis Strategies
A patent-pending two-step protocol enables the synthesis of quinolone carboxamides in a single reactor. The method involves:
- Quinoline Core Formation : Condensation of an isatin derivative with a β-keto ester in the presence of PPA.
- In Situ Amidation : Direct addition of 4-fluoroaniline to the reaction mixture, eliminating intermediate isolation.
Key Advantages
- Reduced purification steps.
- Higher overall yields (80–90%).
- Scalability for industrial production.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance heat and mass transfer. For example, a microreactor setup with a residence time of 10–15 minutes achieves 95% conversion in the cyclization step.
Purification Techniques
- Recrystallization : The crude product is purified using dichloromethane/methanol mixtures, yielding >99% purity.
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients resolves regioisomeric impurities.
Analytical Characterization
Spectroscopic Data
FT-IR Analysis
NMR Spectroscopy
X-Ray Diffraction
Single-crystal X-ray analysis confirms the planar quinoline core and dihedral angles between the fluorophenyl and quinoline moieties (e.g., 15.7°).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multi-Step (Amidation) | 65–75 | 98 | Moderate |
| One-Pot | 80–90 | 95 | High |
| Industrial Flow | 90–95 | 99 | Very High |
Challenges and Optimization
- Byproduct Formation : Oxidative byproducts during amidation are minimized using inert atmospheres.
- Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity without compromising yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbinol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with topoisomerases or other enzymes involved in DNA replication. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Substituent Variations and Their Impacts
Amide Nitrogen Substituents
The nature of the substituent on the amide nitrogen critically influences activity:
- N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Displays 75.3% reduction in acetic acid-induced writhing in mice at 20 mg/kg (oral), surpassing standard analgesics . The 3-pyridylmethyl group enhances target binding via hydrogen bonding and π-π interactions .
- N-(Pyridin-4-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (3t): Pyridin-4-yl substituent may improve solubility but shows reduced potency compared to 3-pyridylmethyl analogs .
Quinoline Ring Modifications
- 1-Phenyl vs.
Ring Saturation
- Hexahydroquinoline Derivatives: N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide exhibits polymorphism, complicating formulation despite retained analgesic activity .
Emerging Modifications and Patent Considerations
Biological Activity
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline derivatives class, known for its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone with a carboxamide functional group and a 4-fluorophenyl substituent. The presence of the hydroxyl group is crucial for its biological activity, while the fluorine substitution enhances lipophilicity, potentially improving cell membrane permeability.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. This activity is essential in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Antimicrobial and Antiviral Properties
In studies involving derivatives of the quinoline core, compounds similar to this compound have shown moderate antibacterial activity. However, no significant anti-HIV activity was observed at concentrations below 100 µM . The structure's modifications can lead to variations in biological efficacy.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is highly influenced by their structural features. The following table summarizes key structural variations and their impact on biological properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2,4-Di-tert-butylphenyl)-4-hydroxyquinolinone | Bulky tert-butyl groups | Enhanced solubility and bioactivity |
| N-(4-chlorophenyl)-4-hydroxyquinolinone | Chlorine substitution | Varying electrophilic properties |
| N-(methylsulfonylphenyl)-4-hydroxyquinolinone | Sulfonyl group | Increased polarity and potential for higher aqueous solubility |
These variations illustrate how different substituents can affect solubility, bioactivity, and interaction profiles with biological targets.
Mechanistic Studies
Computational docking studies suggest that this compound can effectively bind to enzyme active sites, indicating its potential role as an inhibitor in metabolic pathways. Experimental assays have confirmed its significant antioxidant activity, reinforcing its therapeutic potential.
Case Studies and Research Findings
- Antioxidant Activity Assessment : A study evaluated the antioxidant activity of several quinoline derivatives including this compound. The results indicated a strong correlation between the presence of hydroxyl groups and increased antioxidant efficacy.
- Antibacterial Evaluation : In vitro testing revealed that certain derivatives exhibited moderate antibacterial effects against various strains. However, the specific compound's efficacy varied based on structural modifications .
- Neuroprotective Studies : Related compounds have been studied for neuroprotective effects against oxidative stress-induced neuronal damage. These studies highlight the potential of quinoline derivatives in treating neurodegenerative diseases due to their ability to inhibit reactive oxygen species (ROS) production .
Q & A
Q. Tables for Key Comparisons
| Substituent | Biological Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| 4-Fluorophenyl | EGFR Kinase | 0.8 | |
| 3-Chlorophenyl | EGFR Kinase | 2.1 | |
| 4-Methoxyphenyl | Topoisomerase II | 5.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
